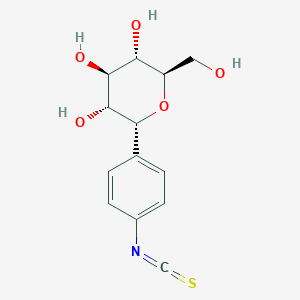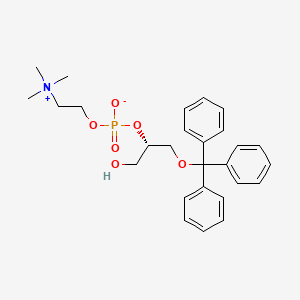
(S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Trityl-sn-glycero-3-phosphocholine is an intermediate compound in the synthesis of glycerophospholipids, which are essential components of cell membranes and act as regulators of various enzyme activities . This compound is particularly significant in biochemical research due to its role in the synthesis of complex lipids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Trityl-sn-glycero-3-phosphocholine typically involves the protection of the hydroxyl groups of glycerol followed by the introduction of the trityl group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include trityl chloride and a base such as pyridine .
Industrial Production Methods: Industrial production of 1-O-Trityl-sn-glycero-3-phosphocholine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 1-O-Trityl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the trityl group or other functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the phosphocholine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of phosphocholine, which are useful in biochemical and pharmaceutical research .
Scientific Research Applications
1-O-Trityl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and phospholipids.
Biology: The compound is essential in studying cell membrane dynamics and enzyme regulation.
Medicine: It plays a role in the development of lipid-based drug delivery systems and in the study of diseases related to lipid metabolism.
Industry: The compound is used in the production of specialized lipids for various industrial applications
Mechanism of Action
The mechanism of action of 1-O-Trityl-sn-glycero-3-phosphocholine involves its incorporation into glycerophospholipids, which then participate in various cellular processes. The trityl group serves as a protective group, allowing for selective reactions at other sites within the molecule. This selective reactivity is crucial for the synthesis of specific lipid molecules .
Comparison with Similar Compounds
- 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)
- 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
- 1-O-hexadecyl-2-glutaroyl-sn-glycero-3-phosphocholine (E-PGPC)
- 1-O-hexadecyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC)
Uniqueness: 1-O-Trityl-sn-glycero-3-phosphocholine is unique due to its trityl protective group, which allows for selective modifications and reactions. This makes it particularly valuable in the synthesis of complex lipids and in studies requiring precise control over molecular modifications .
Properties
Molecular Formula |
C27H34NO6P |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-trityloxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-26(21-29)22-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1 |
InChI Key |
ABYBKFOWGWPBRM-SANMLTNESA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])O[C@@H](CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


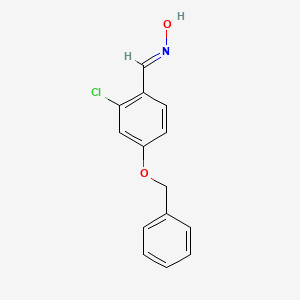

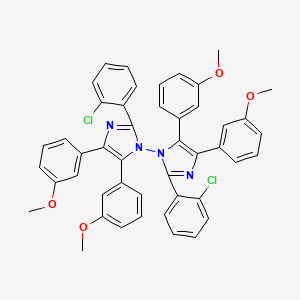

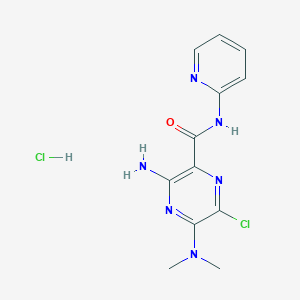
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)

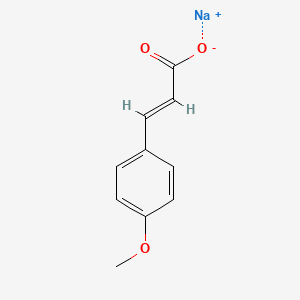
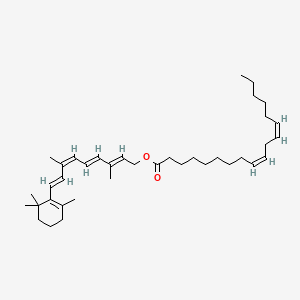
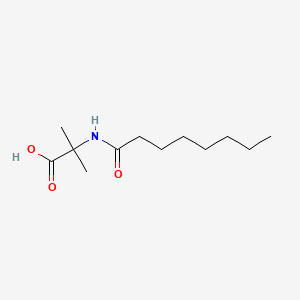
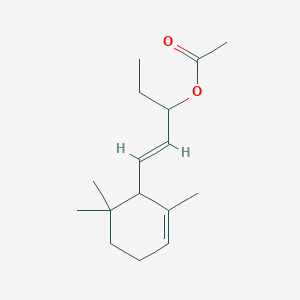

![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
